1-(Methylsulfonyl)piperidin-4-ol

Description

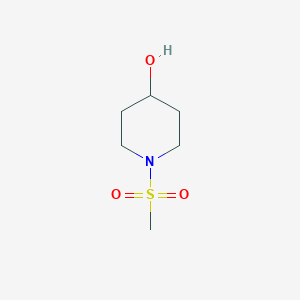

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEFDWJLNXWMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624154 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141482-19-1 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(Methylsulfonyl)piperidin-4-ol, a key building block in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, experimental protocols for its synthesis and analysis, and its role in the development of targeted therapeutics.

Core Chemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a methylsulfonyl group at the nitrogen atom and a hydroxyl group at the 4-position. This structure imparts specific polarity and reactivity, making it a valuable intermediate in medicinal chemistry.

Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₃NO₃S | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| CAS Number | 141482-19-1 | [1][2] |

| Appearance | Solid | |

| Melting Point | 115-117 °C (Predicted for a related compound) | [3] |

| Boiling Point | 475.9±45.0 °C (Predicted for a related compound) | [3] |

| Solubility | Soluble in water. | [4] |

| Storage | Room temperature, under inert gas (nitrogen or Argon) at 2–8 °C. | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the sulfonylation of piperidin-4-ol with methanesulfonyl chloride. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidin-4-ol

-

Methanesulfonyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperidin-4-ol (1.0 equivalent) in dichloromethane at 0 °C, add triethylamine (2.0 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the piperidine ring would appear as multiplets in the upfield region. The methyl protons of the sulfonyl group would be a singlet, and the proton of the hydroxyl group would be a broad singlet.

-

¹³C NMR: The carbon atoms of the piperidine ring and the methyl group would show distinct signals. The carbon bearing the hydroxyl group would be shifted downfield.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors for cancer therapy. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a synthetically versatile sulfonamide, allows for diverse chemical modifications.

Intermediate in Kinase Inhibitor Synthesis

The piperidine scaffold is a common feature in many kinase inhibitors, often providing a key interaction with the target protein. The methylsulfonyl group can influence the solubility and pharmacokinetic properties of the final compound. This compound is a building block for inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.

References

- 1. This compound | 141482-19-1 [chemicalbook.com]

- 2. 1-Methanesulfonylpiperidin-4-ol | C6H13NO3S | CID 22272981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 942474-84-2 CAS MSDS (1-[2-(METHYLSULFONYL)PHENYL]PIPERIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

An In-depth Technical Guide to 1-(Methylsulfonyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperidin-4-ol, a key heterocyclic building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its application as a crucial intermediate in the development of therapeutic agents, particularly kinase inhibitors. The information is curated to support researchers and professionals in drug discovery and development.

Chemical Identity and Structure

This compound is a piperidine derivative characterized by a methylsulfonyl group attached to the piperidine nitrogen and a hydroxyl group at the 4-position. This bifunctional nature makes it a versatile intermediate for introducing the sulfonylpiperidine moiety into larger, more complex molecules.

Chemical Structure:

The structure combines the rigidity of the piperidine ring with the hydrogen bond donating and accepting capabilities of the hydroxyl and sulfonyl groups, respectively. These features are often exploited in drug design to achieve specific interactions with biological targets.

Physicochemical and Pharmacokinetic Data

All quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference |

| CAS Number | 141482-19-1 | [1] |

| Molecular Formula | C₆H₁₃NO₃S | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CS(=O)(=O)N1CCC(CC1)O | |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, dry | [2] |

Role in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motifs are valuable for engaging with the active sites of enzymes.

Notably, it is utilized in the development of:

-

Kinase Inhibitors: The sulfonylpiperidine scaffold is a common feature in molecules designed to target protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets.[2]

-

Central Nervous System (CNS) Agents: The physicochemical properties of this intermediate, such as its polarity and metabolic stability, make it a suitable component for CNS drug candidates that need to cross the blood-brain barrier.[2]

-

Antiviral and Anti-inflammatory Agents: The molecule's favorable characteristics also lend themselves to the synthesis of compounds aimed at treating viral infections and inflammatory conditions.[2]

The following diagram illustrates the logical workflow of utilizing this compound as a building block in a drug discovery program.

Experimental Protocols

While specific proprietary syntheses are often not disclosed in detail, the following section provides a representative experimental protocol for the synthesis of this compound based on standard organic chemistry procedures for N-sulfonylation of secondary amines.

Objective: To synthesize this compound from piperidin-4-ol.

Materials:

-

Piperidin-4-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the stirred solution.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or near 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a solid.

Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Signaling Pathways and Mechanism of Action of Downstream Products

As an intermediate, this compound does not have a direct role in modulating signaling pathways. However, the final drug molecules synthesized from it often target key nodes in cellular signaling. For instance, many kinase inhibitors derived from this scaffold target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors synthesized using the title compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its favorable structural and physicochemical properties make it a sought-after intermediate for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. This guide provides essential technical information to aid researchers in leveraging this compound for the advancement of drug discovery programs.

References

1-(Methylsulfonyl)piperidin-4-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(Methylsulfonyl)piperidin-4-ol, a key intermediate in medicinal chemistry.

Core Compound Data

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a methylsulfonyl group and a hydroxyl group at the 4-position. These functional groups make it a valuable building block for the synthesis of various pharmaceutical agents, including kinase inhibitors and central nervous system drugs.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₃S | PubChem |

| Molecular Weight | 179.24 g/mol | PubChem |

| CAS Number | 141482-19-1 | MySkinRecipes[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the sulfonylation of a piperidine precursor. The following is a representative experimental protocol based on general methods for the synthesis of N-sulfonylated piperidine derivatives.

General Synthesis Workflow

The logical flow for the synthesis of this compound is depicted in the diagram below. The process begins with the reaction of the starting materials, followed by a reaction workup to isolate the crude product, and concludes with purification to obtain the final compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of N-Sufonylated Piperidines

This protocol is a general representation for the synthesis of N-sulfonylated piperidines and can be adapted for this compound.

Materials:

-

Piperidin-4-ol

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidin-4-ol (1 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. For compounds lacking a UV chromophore, a charged aerosol detector (CAD) can be used.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized product.

References

Spectroscopic Profile of 1-(Methylsulfonyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methylsulfonyl)piperidin-4-ol. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted data generated from validated computational models to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 179.24 g/mol [1]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide a reliable estimation of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH-OH |

| ~3.65 | m | 2H | Piperidine H₂ (axial, adjacent to N) |

| ~3.00 | m | 2H | Piperidine H₂ (equatorial, adjacent to N) |

| ~2.80 | s | 3H | SO₂-CH₃ |

| ~1.95 | m | 2H | Piperidine H₂ (axial, adjacent to C4) |

| ~1.70 | m | 2H | Piperidine H₂ (equatorial, adjacent to C4) |

| ~1.60 | s | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~67.0 | C4 (CH-OH) |

| ~48.0 | C2, C6 (CH₂-N) |

| ~35.0 | SO₂-CH₃ |

| ~33.0 | C3, C5 (CH₂-C4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1340 | Strong | S=O stretch (asymmetric) |

| ~1160 | Strong | S=O stretch (symmetric) |

| ~1050 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 179 | 20 | [M]⁺ (Molecular Ion) |

| 161 | 5 | [M - H₂O]⁺ |

| 100 | 100 | [M - SO₂CH₃]⁺ |

| 82 | 40 | [M - SO₂CH₃ - H₂O]⁺ |

| 79 | 15 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

-

Instrumentation: Employ a mass spectrometer equipped with an EI source.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the presented data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data to the chemical structure.

References

Solubility and stability of 1-(Methylsulfonyl)piperidin-4-ol

An In-depth Technical Guide to the Solubility and Stability of 1-(Methylsulfonyl)piperidin-4-ol

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring, a hydroxyl group, and a methylsulfonyl group. Its structural features make it a potentially valuable building block in medicinal chemistry and drug discovery, where the piperidine scaffold is common and the methylsulfonyl group can act as a hydrogen bond acceptor, influencing molecular interactions and physicochemical properties. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and biological screening.

This guide provides a predictive overview of the physicochemical properties of this compound and offers detailed experimental protocols for their empirical determination.

Predicted Physicochemical Properties

The chemical structure of this compound dictates its properties. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups, combined with the non-polar piperidine ring, suggests an amphiphilic character. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sulfonyl group is a strong hydrogen bond acceptor. These features are expected to influence its solubility in both aqueous and organic media.

Table 1: Predicted Physicochemical Characteristics

| Property | Predicted Value / Characteristic | Structural Justification |

| Molecular Formula | C₆H₁₃NO₃S | - |

| Molecular Weight | 179.24 g/mol | - |

| Appearance | White to off-white solid | Typical for small organic molecules of this type. |

| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl group can donate a proton. |

| Hydrogen Bond Acceptors | 4 (2 from -SO₂, 1 from -OH, 1 from N) | Oxygen and nitrogen atoms have lone pairs. |

| Polar Surface Area | 69.9 Ų | Calculated based on functional groups. |

| Predicted LogP | ~ -0.5 to 0.5 | The polar groups likely balance the hydrophobicity of the carbon backbone. |

| pKa | ~ 14-16 (for -OH), ~ -2 (for N) | The piperidine nitrogen is non-basic due to the electron-withdrawing sulfonyl group. The hydroxyl group is weakly acidic. |

Predicted Solubility and Stability Profiles

The following tables summarize the expected solubility and stability behavior of this compound based on its structure. These predictions should be confirmed experimentally.

Table 2: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Moderate to High | The hydroxyl and sulfonyl groups can form hydrogen bonds with water. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are possible. |

| Non-polar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant interaction with non-polar solvents. |

Table 3: Predicted Stability Profile

| Condition | Potential for Degradation | Rationale and Potential Products |

| Strong Acid (pH < 2) | Low to Moderate | The molecule is generally robust, but prolonged exposure could potentially lead to dehydration of the alcohol under harsh conditions. |

| Neutral (pH 6-8) | High | Expected to be stable. This is the typical pH range for storage and handling. |

| Strong Base (pH > 12) | Low | The compound lacks readily hydrolyzable groups like esters. The C-S and S-N bonds are generally stable. |

| Thermal Stress | Stable up to melting point | No obvious thermally labile groups. Degradation would likely occur only at high temperatures. |

| Oxidative Stress | Low | The sulfur atom is already in its highest oxidation state (+6). The secondary alcohol could be oxidized to a ketone under strong oxidizing conditions. |

| Photostability | High | The molecule lacks significant chromophores that absorb UV-Vis light, suggesting low risk of photodegradation. |

Experimental Protocols

To empirically determine the properties of this compound, the following standard experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) using a shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pH-Dependent Stability Assessment

This protocol evaluates the stability of the compound across a range of pH values.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9, and 12).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

-

Incubation Samples: Spike the stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final percentage of the organic solvent is low (e.g., <1%) to avoid solubility issues.

-

Time Points: Aliquot the samples for analysis at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). Store the incubation samples at a constant temperature (e.g., 37°C).

-

Sample Analysis: At each time point, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a stability-indicating HPLC or LC-MS method to measure the percentage of the parent compound remaining.

-

Data Analysis: Plot the percentage of the compound remaining versus time for each pH condition. This data can be used to determine the degradation rate constant and the half-life (t₁/₂) of the compound at each pH.

Caption: Workflow for pH-Dependent Stability Assessment.

Conclusion

While specific experimental data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility and stability profiles. It is anticipated to be a stable compound with moderate to high solubility in aqueous and polar organic solvents. However, these predictions must be empirically verified. The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the compound, ensuring its reliable application in further research and development activities. Experimental validation is a cornerstone of good scientific practice and is essential for advancing any compound through the development pipeline.

1-(Methylsulfonyl)piperidin-4-ol: A Technical Guide to Safety and Handling

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-(Methylsulfonyl)piperidin-4-ol was not publicly available at the time of this writing. The information herein is extrapolated from data on structurally similar compounds, including piperidine derivatives and methylsulfonyl compounds. All personnel must exercise caution and handle this substance as a potentially hazardous material, adhering to rigorous laboratory safety standards. A thorough risk assessment should be conducted before any handling or use.

Predicted Hazard Assessment

Based on the analysis of related chemical structures, this compound is predicted to present several potential hazards. The piperidine moiety can be associated with skin and eye irritation, while sulfonyl-containing compounds can range from being relatively inert to highly reactive and toxic. Therefore, a conservative approach to handling is mandatory.

Predicted GHS Hazard Classifications:

| Hazard Class | Predicted Category | Notes |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Inferred from various functionalized piperidine compounds. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common hazard for cyclic amines. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Expected based on the potential for skin irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract. |

Note: These classifications are predictive and have not been officially determined. They should be used for preliminary risk assessment only.

Physical and Chemical Properties (Estimated)

| Property | Estimated Value / Information |

| Molecular Formula | C₆H₁₃NO₃S |

| Molecular Weight | 179.24 g/mol |

| Appearance | Expected to be an off-white to white solid. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). |

| Melting Point | Not determined. |

| Boiling Point | Not determined. |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and bases. |

Safe Handling and Personal Protective Equipment (PPE)

A stringent safety protocol should be implemented when handling this compound. The following workflow diagram illustrates the key stages of chemical handling in a laboratory setting.

Caption: Workflow for safe chemical handling in a research environment.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly.

-

Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

First Aid and Emergency Procedures

In case of exposure, follow these procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Prevent further leakage or spillage. Do not let the chemical enter drains.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

Standardized Experimental Safety Protocols

To definitively determine the toxicological properties of this compound, standardized tests according to the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals would be required. The following are summaries of the key in vivo protocols.

OECD Test Guideline 402: Acute Dermal Toxicity

Objective: To determine the health hazards likely to arise from a single, short-term dermal exposure to the substance.

Methodology:

-

Test Animals: Typically, young adult albino rats or rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. For solids, the substance is moistened slightly with a suitable vehicle (e.g., water or saline) to ensure good skin contact. The application site is then covered with a porous gauze dressing.

-

Exposure: The substance is kept in contact with the skin for 24 hours.[1][2]

-

Observation: Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1][2]

-

Endpoint: The primary endpoint is the calculation of an LD50 (the dose estimated to be lethal to 50% of the test animals), if applicable, and the detailed observation of any toxic effects. A limit test at a high dose (e.g., 2000 mg/kg) may be performed first to classify the substance as having low toxicity if no mortality occurs.[1]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Test Animals: A single albino rabbit is typically used for the initial test.[3]

-

Dose Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small patch of clipped skin (approx. 6 cm²).[4] The site is covered with a gauze patch.

-

Observation: After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and then daily for up to 14 days to assess reversibility.[4]

-

Confirmation: If a corrosive effect is not observed in the initial animal, the response is confirmed using up to two additional animals.[3][5]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

Methodology:

-

Test Animals: The albino rabbit is the recommended species. An initial test is performed on a single animal.[6][7]

-

Dose Application: A single dose of the substance (e.g., 0.1 mL of liquid or not more than 100 mg of solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7][8]

-

Observation: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[7][8] The observation period can be extended up to 21 days to evaluate the reversibility of any effects.[6]

-

Confirmation: If a severe irritant or corrosive effect is not seen in the first animal, the test may be confirmed with up to two additional animals.[6][7] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[8][9]

The following diagram illustrates the decision-making logic for initiating these key toxicological tests, emphasizing a tiered approach that prioritizes in vitro methods to reduce animal testing.

Caption: Decision workflow for evaluating the acute toxicity of a new chemical.

Storage and Disposal

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of down the drain or into the environment.

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly. Contact a licensed professional waste disposal service.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. scribd.com [scribd.com]

- 3. nucro-technics.com [nucro-technics.com]

- 4. oecd.org [oecd.org]

- 5. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Evolving Landscape of 1-(Methylsulfonyl)piperidin-4-ol Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(methylsulfonyl)piperidin-4-ol scaffold is a key building block in medicinal chemistry, recognized for its utility as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its favorable physicochemical properties, including metabolic stability and polarity, combined with the synthetic tractability of the hydroxyl and methylsulfonyl groups, make it an attractive starting point for the development of novel therapeutics. This technical guide provides an overview of the biological activities of derivatives incorporating this core structure, with a focus on their potential as kinase inhibitors and agents targeting other critical biological pathways.

Kinase Inhibitor Potential

The 1-(methylsulfonyl)piperidine moiety is a common feature in the design of kinase inhibitors, where it often serves as a solvent-exposed region of the molecule, contributing to solubility and overall drug-like properties. While comprehensive structure-activity relationship (SAR) studies on a series of direct derivatives of this compound are not extensively documented in publicly available literature, the importance of the related 1-(methylsulfonyl)piperazine scaffold is well-established in potent kinase inhibitors.

One prominent example is the dual PI3K/mTOR inhibitor, GDC-0941. Although it features a piperazine ring instead of a piperidine ring, the presence of the methylsulfonyl group is critical for its activity and pharmacokinetic profile.

Quantitative Data: PI3K/mTOR Inhibition

| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |

| GDC-0941 | PI3Kα | 3 | pAkt inhibition in U87 cells | [2] |

| GDC-0941 | PI3Kβ | 33 | pAkt inhibition in U87 cells | [2] |

| GDC-0941 | PI3Kδ | 3 | pAkt inhibition in U87 cells | [2] |

| GDC-0941 | PI3Kγ | 13 | pAkt inhibition in U87 cells | [2] |

| GDC-0941 | mTOR | 17 | pS6RP inhibition in U87 cells | [2] |

Note: The table presents data for a structurally related compound to illustrate the potential of the methylsulfonylpiperazine/piperidine scaffold.

Experimental Protocols

PI3K/mTOR Enzyme Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity of compounds against PI3K and mTOR kinases involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials: Recombinant human PI3K and mTOR kinases, ATP, biotinylated PIP2 substrate, and FRET-paired antibodies (e.g., anti-GST-terbium cryptate and anti-phospho-PIP3-d2).

-

Assay Procedure:

-

The kinase, inhibitor, and biotinylated PIP2 are pre-incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the detection reagents (antibodies) are added.

-

After another incubation period, the TR-FRET signal is read on a suitable plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy.

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Activity in Other Therapeutic Areas

Derivatives of piperidine sulfonyl compounds have shown promise in a variety of other therapeutic areas, including oncology and infectious diseases.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. A novel indole derivative bearing a 1-(benzylsulfonyl)piperidin-4-yl moiety, LKD1214, has been identified as a potent inhibitor of the Hh pathway.[3] This compound acts by repressing the activity of Smoothened (SMO), a key transmembrane protein in the Hh pathway, by blocking its ciliary translocation.[3]

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of LKD1214.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves the modification of the 4-hydroxy group or the piperidine ring. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a valuable starting point for the design of novel therapeutic agents. The existing body of research, although fragmented, highlights the potential of this chemical class to yield potent inhibitors of various biological targets, particularly protein kinases and components of key signaling pathways. Future research efforts should focus on the systematic exploration of the chemical space around the this compound core to establish clear structure-activity relationships for different therapeutic targets. Such studies will be instrumental in unlocking the full potential of this promising scaffold in drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Sulfonylpiperidines: A Technical Guide

Introduction: The sulfonylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents. This heterocyclic framework, combining the sulfonamide group's hydrogen bonding capabilities with the piperidine ring's favorable pharmacokinetic properties, has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the current and potential therapeutic applications of sulfonylpiperidine compounds, with a primary focus on their role as inhibitors of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) for the treatment of autoimmune and inflammatory diseases. Further applications in antibacterial, antidiabetic, and other therapeutic areas will also be explored. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

RORγt Inhibition: A Major Avenue for Autoimmune Disease Therapy

The most prominent therapeutic application of sulfonylpiperidine compounds to date is the inhibition of RORγt. RORγt is a nuclear receptor that serves as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for clearing extracellular pathogens but their dysregulation and excessive production of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A), are key drivers in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][3]

Sulfonylpiperidine-based compounds have emerged as potent inverse agonists or antagonists of RORγt.[3][4] By binding to the ligand-binding domain of RORγt, these small molecules can inhibit the recruitment of coactivators or promote the recruitment of corepressors, thereby suppressing the transcription of RORγt target genes, including IL17A, IL17F, and IL22.[5][6] This mechanism effectively dampens the Th17 inflammatory response, making RORγt an attractive drug target.[2]

RORγt/Th17 Signaling Pathway and Point of Intervention

The differentiation of a naive T helper cell into a Th17 cell is initiated by cytokines like TGF-β and IL-6. This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then drives the expression of key effector cytokines that mediate the inflammatory response. Sulfonylpiperidine inhibitors intervene by directly binding to RORγt, thus blocking this transcriptional program.

Quantitative Data on RORγt Inhibitors

Several sulfonylpiperidine and related compounds have been evaluated for their RORγt inhibitory activity. The following table summarizes key in vitro potency data from the literature.

| Compound ID | Assay Type | Species | Potency (IC50/EC50/Kd) | Reference |

| TMP778 | RORγt Reporter Assay | Not Specified | 0.017 µM (IC50) | [7] |

| TMP920 | RORγt Reporter Assay | Not Specified | 1.1 µM (IC50) | [7] |

| A-9758 | IL-17A Secretion | Human (CD4+ T cells) | 100 nM (IC50) | [3] |

| A-9758 | IL-17A Secretion | Mouse (Th17 cells) | 38 nM (IC50) | [3] |

| BI119 | RORγ LBD Reporter Assay | Human | 260 nM (IC50) | [8][9] |

| BI119 | RORγ LBD Binding | Human | 65 nM (Kd) | [8][9] |

| BMS-986313 | RORγt-GAL4 Reporter | Not Specified | 3.6 nM (EC50) | [3] |

| BMS-986313 | IL-17 (Human Whole Blood) | Human | 50 nM (EC50) | [3] |

| ML209 | RORγt Inhibition | Not Specified | 60 nM (IC50) | [10] |

Other Therapeutic Applications

While RORγt inhibition is a major focus, the sulfonylpiperidine scaffold has been explored for other therapeutic targets.

Antibacterial Agents

Sulfonamide-containing compounds were among the first antibiotics discovered.[11] Newer sulfonylpiperidine derivatives have been investigated for their activity against various bacterial strains, including Gram-positive pathogens.[1] Their mechanism often involves the inhibition of essential enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.[12]

| Compound Series | Target Organism | Potency (MIC / EC50) | Reference |

| Sulfonylpiperidine Carboxamides | S. aureus, A. xylosoxidans | 3.9 µg/mL (MIC) for isopropyl derivative | [11][13] |

| Sulfonamide Derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 - 6.84 µg/mL (EC50) | [12] |

| Sulfonamide Derivatives | Xanthomonas axonopodis pv. citri (Xac) | 4.74 - 14.73 µg/mL (EC50) | [12] |

Antidiabetic Agents (DPP-IV Inhibitors)

Dipeptidyl peptidase-IV (DPP-IV) is a well-validated target for type 2 diabetes. DPP-IV inhibitors prevent the degradation of incretin hormones, which leads to enhanced insulin secretion and reduced blood glucose levels. Sulfonamide derivatives of piperidine have been designed and synthesized as potential DPP-IV inhibitors.[14]

| Compound Series | Assay Type | Potency (% Inhibition / IC50) | Reference |

| Piperazine Sulfonamides | DPP-IV Inhibition | 11.2 to 22.6 % inhibition at 100 µM | [14] |

| β-amino amides | DPP-IV Inhibition | 2 nM (IC50) for most potent compounds | [15] |

| Thiazole-clubbed quinazolines | DPP-IV Inhibition | 1.12 nM (IC50) for most promising compound | [15] |

Key Experimental Protocols

This section provides detailed methodologies for key assays used in the evaluation of sulfonylpiperidine compounds, particularly as RORγt inhibitors.

RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to assess the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay relies on TR-FRET between a donor fluorophore (e.g., Europium-labeled antibody) bound to the RORγt-LBD and an acceptor fluorophore (e.g., dye-labeled streptavidin) bound to a biotinylated coactivator peptide. When the LBD and coactivator interact, the fluorophores are in close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[16][17]

Materials:

-

GST-tagged RORγt-LBD

-

Terbium-labeled anti-GST antibody (Donor)

-

Biotinylated coactivator peptide (e.g., SRC1)

-

Dye-labeled streptavidin (Acceptor)

-

Test sulfonylpiperidine compounds

-

Assay Buffer (e.g., TR-FRET Coregulator Buffer)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution containing the GST-RORγt-LBD to the wells.

-

Add a pre-mixed solution of the biotinylated coactivator peptide and the dye-labeled streptavidin.

-

Finally, add the Terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a pulsed excitation at ~320-340 nm.[16][18]

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Human Th17 Cell Differentiation Assay

This cell-based assay evaluates the functional effect of a compound on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[19]

Principle: Naive CD4+ T cells are cultured under conditions that promote Th17 differentiation (a specific cytokine cocktail). The test compound is added to assess its ability to inhibit this process. The primary readout is the quantification of IL-17A production.[5]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

Cell culture plates (pre-coated with anti-CD3 antibody)

-

Complete RPMI medium

-

Th17 polarizing cytokines: anti-CD28 antibody, IL-1β, IL-6, TGF-β, IL-23.[20]

-

Test sulfonylpiperidine compounds

-

Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Monensin or Brefeldin A)

-

IL-17A ELISA kit or antibodies for intracellular cytokine staining (ICS) and flow cytometry

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs using magnetic bead separation.

-

Seed the isolated cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Prepare the Th17 differentiation cocktail containing anti-CD28 antibody and the polarizing cytokines in culture medium.

-

Add the test compounds at various concentrations to the appropriate wells.

-

Add the Th17 differentiation cocktail to the cells.

-

Incubate the plate at 37°C with 5% CO2 for 3-5 days.[20]

-

For analysis by ELISA: Collect the cell culture supernatants.

-

For analysis by Flow Cytometry (ICS): Re-stimulate the cells for 4-6 hours with a stimulation cocktail in the presence of a protein transport inhibitor.

-

Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

For ICS, fix, permeabilize, and stain the cells with a fluorescently-labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-positive cells by flow cytometry.

-

Determine the IC50 of the compound by plotting the inhibition of IL-17A production against the compound concentration.

Drug Discovery and Development Workflow

The path from initial hit identification to a potential clinical candidate for a sulfonylpiperidine-based therapeutic involves a multi-stage, iterative process.

Sulfonylpiperidine derivatives represent a highly valuable and versatile chemical scaffold in the pursuit of novel therapeutics. The significant progress made in developing potent and selective RORγt inhibitors highlights their potential to address the unmet medical needs in autoimmune and inflammatory diseases. The demonstrated bioactivity in other areas, such as antibacterial and antidiabetic applications, further underscores the broad utility of this structural motif. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel target spaces, and advancing the most promising candidates through preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers dedicated to harnessing the full therapeutic potential of sulfonylpiperidine chemistry.

References

- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reversed sulfonamide series of selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients [frontiersin.org]

- 9. An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. antbioinc.com [antbioinc.com]

The Pivotal Role of the Methylsulfonyl Group in the Bioactivity of Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and versatile platform in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Within the vast chemical space of piperidine derivatives, the incorporation of a methylsulfonyl (-SO₂CH₃) group has emerged as a powerful strategy to modulate and enhance bioactivity. This technical guide provides an in-depth analysis of the multifaceted roles of the methylsulfonyl moiety in piperidine-based bioactive compounds, focusing on its impact on target engagement, physicochemical properties, and overall pharmacological profile.

The Methylsulfonyl Group: A Versatile Modulator of Bioactivity

The methylsulfonyl group is a polar, non-ionizable functional group with a tetrahedral geometry. Its sulfur atom is in a high oxidation state, making the oxygen atoms excellent hydrogen bond acceptors. This seemingly simple moiety can exert a profound influence on a molecule's biological activity through a combination of electronic effects, steric contributions, and its ability to form key interactions with biological targets.

Key Physicochemical Properties and Their Implications:

-

Polarity and Solubility: The sulfone group is highly polar, which can help to reduce the lipophilicity of a molecule. This can lead to improved aqueous solubility and more favorable pharmacokinetic profiles, reducing the likelihood of off-target effects associated with highly lipophilic compounds.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This allows for the formation of crucial interactions with amino acid residues in the active sites of enzymes and receptors, contributing significantly to binding affinity and selectivity.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.

-

Electron-Withdrawing Nature: The strong electron-withdrawing nature of the methylsulfonyl group can influence the electronic properties of adjacent aromatic rings, modulating their reactivity and interaction with biological targets.

Impact on Bioactivity: A Target-Specific Analysis

The strategic placement of a methylsulfonyl group on a piperidine derivative can lead to potent and selective inhibitors of various enzyme families, including cyclooxygenases, kinases, and matrix metalloproteinases.

Cyclooxygenase (COX) Inhibition

The methylsulfonyl group is a hallmark of the coxib class of selective COX-2 inhibitors. In piperidine-containing COX-2 inhibitors, the methylsulfonyl group often occupies a secondary, hydrophobic pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform. This differential binding is a key determinant of COX-2 selectivity.

Quantitative Data for COX-2 Inhibition:

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 1 | Imidazo[1,2-a]pyridine derivative | 35.6 | 0.07 | 508.6 | [1] |

| 2 | Thiazolyl-hydrazine derivative | >100 | 0.140 | >714 | [2] |

| 3 | 1,5-Diaryl-3-substituted pyrrole | >10 | 0.008 | >1250 | |

| 4 | 2,5-diaryl-1,3,4-oxadiazole | 63.8 | 0.48 | 132.83 | [3] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is a whole-cell assay using cells that selectively express each isozyme.

-

Cell Culture: Human platelet-rich plasma can be used as a source of COX-1, while lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) can be used as a source of COX-2.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Arachidonic Acid Addition: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Product Measurement: After a defined incubation period, the reaction is terminated. The production of prostaglandin E₂ (PGE₂) or thromboxane B₂ (TXB₂) is measured using a commercially available enzyme immunoassay (EIA) kit.

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC₅₀) is calculated by non-linear regression analysis.

Kinase Inhibition

In the realm of kinase inhibitors, the methylsulfonyl group can act as a "hinge-binder," forming hydrogen bonds with the backbone amide of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. Furthermore, its ability to modulate solubility and other physicochemical properties is highly valuable in the development of orally bioavailable kinase inhibitors.

2.2.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Piperidine derivatives bearing a methylsulfonyl group have shown promise as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-(Methylsulfonyl)piperidin-4-ol from Piperidin-4-ol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Methylsulfonyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The protocol details the methanesulfonylation of piperidin-4-ol using methanesulfonyl chloride and a tertiary amine base. This application note includes a detailed experimental procedure, safety precautions, and characterization data for the final product, presented in a clear and accessible format to aid researchers in their synthetic endeavors.

Introduction

Piperidine derivatives are prevalent scaffolds in a wide array of pharmaceuticals due to their ability to interact with various biological targets. The functionalization of the piperidine nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a methylsulfonyl group can enhance solubility, metabolic stability, and receptor binding affinity. This protocol outlines a straightforward and efficient method for the N-sulfonylation of piperidin-4-ol to yield this compound.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

Piperidin-4-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for chromatography

-

Hexane for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of piperidin-4-ol).

-

Addition of Base: To the stirring solution, add triethylamine (1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water (approximately half the volume of DCM used).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (optional, to remove excess triethylamine), deionized water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Piperidin-4-ol | C₅H₁₁NO | 101.15 | White to off-white crystalline solid[1][2] | 86-90[1] | 108-114 (at 10 mmHg)[3][4] |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Colorless to pale yellow liquid[5][6] | -32[7] | 161 |

| Triethylamine | C₆H₁₅N | 101.19 | Colorless liquid[8][9][10][11][12] | -114.7[8][11] | 89.5[8][11] |

| This compound | C₆H₁₃NO₃S | 179.24 | Solid | Not specified | Not specified |

Table 2: Summary of a Representative Synthetic Experiment

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents | Amount Used | Yield |

| Piperidin-4-ol | 101.15 | 1.0 | Specify mass (g) and moles (mol) | - |

| Methanesulfonyl chloride | 114.55 | 1.1 | Specify volume (mL), mass (g), and moles (mol) | - |

| Triethylamine | 101.19 | 1.5 | Specify volume (mL), mass (g), and moles (mol) | - |

| This compound | 179.24 | - | - | Specify mass (g) and percentage (%) |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry (ESI+) |

| δ (ppm): 3.75-3.85 (m, 1H), 3.60-3.70 (m, 2H), 3.05-3.15 (m, 2H), 2.80 (s, 3H), 1.90-2.00 (m, 2H), 1.60-1.70 (m, 2H), 1.55 (br s, 1H, OH). | δ (ppm): 67.5, 46.0, 34.5, 34.0. | m/z: 180.1 [M+H]⁺, 202.1 [M+Na]⁺. |

Note: The provided spectroscopic data is predicted and should be confirmed by experimental analysis.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Methanesulfonyl Chloride: This reagent is corrosive, toxic, and a lachrymator.[7] Handle with extreme care. It reacts exothermically with water and nucleophiles.

-

Triethylamine: A flammable and corrosive liquid with a strong odor.[8][9][10][11][12] It can cause severe skin and eye irritation.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Piperidin-4-ol: Can cause skin and eye irritation.

-

Quenching: The reaction quenching with water can be exothermic. Add water slowly and with cooling if necessary.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

- 1. biosynth.com [biosynth.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. This compound [myskinrecipes.com]

- 9. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Sulfonylation of Piperidines

For Researchers, Scientists, and Drug Development Professionals

The N-sulfonylation of piperidines is a fundamental transformation in medicinal chemistry and drug discovery, yielding N-sulfonylpiperidines, a scaffold present in a wide array of biologically active compounds.[1][2][3] This structural motif is valued for its ability to modulate the physicochemical properties of molecules, enhancing their therapeutic potential.[4] These compounds have shown promise in various therapeutic areas, including as antibacterial agents and protease inhibitors.[1][5] This document provides a detailed experimental protocol for the N-sulfonylation of piperidines, a summary of various reaction conditions, and a visual representation of the experimental workflow.

Experimental Protocols

This section details a general and robust procedure for the N-sulfonylation of a piperidine derivative.

General Procedure for the N-Sulfonylation of Piperidine

This protocol is adapted from methodologies described in the synthesis of various bioactive sulfonamides.[5][6]

Materials:

-

Piperidine derivative (1.0 equiv)

-

Substituted sulfonyl chloride (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (CH3CN))

-

Tertiary amine base (e.g., Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 equiv)

-

Anhydrous sodium sulfate (Na2SO4)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equiv) and dissolve it in an appropriate anhydrous solvent (e.g., DCM, 10 mL per mmol of piperidine).

-

Addition of Base: Add the tertiary amine base (e.g., triethylamine, 2.0 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve the substituted sulfonyl chloride (1.1 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.